![molecular formula C10H12N4O2 B2657462 Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2092272-78-9](/img/structure/B2657462.png)
Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a structural motif found in various biologically active molecules. Its unique structure allows it to interact with multiple biological targets, making it a valuable compound for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization with formamide to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of deep eutectic solvents (DES) has been reported to enhance the yield and simplify the work-up process, making it more environmentally friendly . These methods ensure high purity and consistency, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, its anti-tumor activity is attributed to the inhibition of kinases involved in cell proliferation .
Comparison with Similar Compounds
- 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: Compared to its analogs, Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its ethyl ester group, which enhances its solubility and bioavailability. This makes it more suitable for pharmaceutical applications where these properties are crucial .
Properties
IUPAC Name |
ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLARFQCXJJMGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2657380.png)
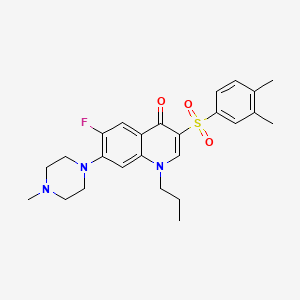
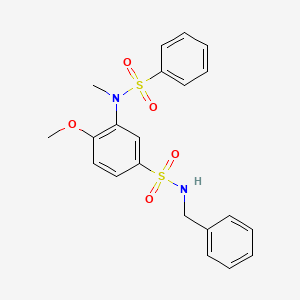
![1-[(3R)-3-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657384.png)
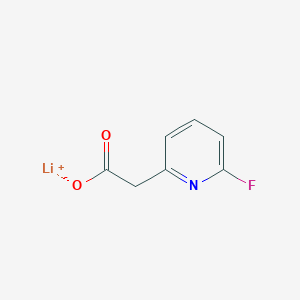
![1-(2-fluorophenyl)-4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2657386.png)
![7-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2657390.png)
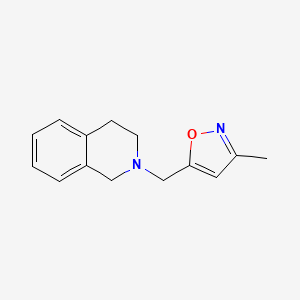
![2-(4-chlorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2657393.png)
![4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2657394.png)
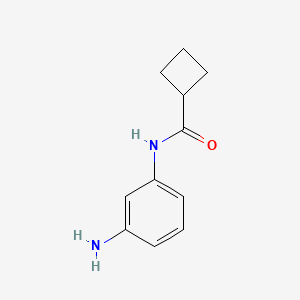
![N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2657399.png)
![Benzyl 3-[(2-nitrophenyl)amino]propanoate](/img/structure/B2657400.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2657401.png)
